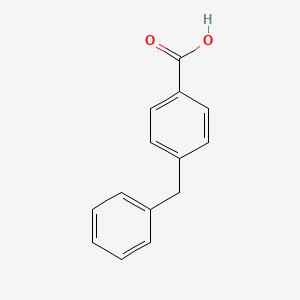

4-Benzylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHVRPCVNPHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211047 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-86-0 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzylbenzoic acid chemical structure and properties

An In-Depth Technical Guide to 4-Benzylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key bifunctional molecule utilized in organic synthesis. As a molecule incorporating both a carboxylic acid and a diphenylmethane-like scaffold, it serves as a valuable building block in medicinal chemistry and materials science. This document will detail its chemical structure, physicochemical properties, synthetic routes, and safety protocols, offering field-proven insights for its practical application.

Molecular Identity and Structure

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a benzyl group at the para (4) position. This structure imparts a unique combination of rigidity from the phenyl rings and conformational flexibility from the methylene bridge.

Nomenclature and Identifiers

-

IUPAC Name : this compound[1]

-

Synonyms : Diphenylmethane-4-carboxylic acid[1]

-

CAS Number : 620-86-0[1]

-

Molecular Formula : C₁₄H₁₂O₂[1]

-

InChIKey : FPHVRPCVNPHPBH-UHFFFAOYSA-N[1]

-

Canonical SMILES : C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O[1]

Chemical Structure Diagram

The molecule consists of a benzyl substituent attached to the fourth carbon of a benzoic acid ring. The methylene linker (—CH₂—) between the two phenyl rings is a key structural feature.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound are crucial for its handling, purification, and characterization.

Key Physicochemical Data

The properties of this compound make it a stable, solid compound under standard laboratory conditions, with solubility characteristics typical for aromatic carboxylic acids.

| Property | Value | Source |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties |

| Melting Point | 157-160 °C | Not available in search results |

| Boiling Point | 394.6 °C (Predicted) | Not available in search results |

| XLogP3 | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of this compound after synthesis or before use in a reaction.

-

¹³C NMR Spectroscopy : Data is available and can be accessed through public databases like PubChem.[1]

-

Mass Spectrometry (GC-MS) : The compound has been characterized by GC-MS, with fragmentation data available in the NIST Mass Spectrometry Data Center.[1]

Synthesis and Reactivity

This compound can be synthesized through several established organic chemistry reactions. A common and illustrative method involves a Grignard reaction, which is a powerful technique for forming carbon-carbon bonds.

Representative Synthetic Workflow: Grignard Reaction

The synthesis of benzoic acid derivatives via the Grignard reaction is a classic and reliable method.[2][3][4][5] It involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by carboxylation with carbon dioxide (dry ice) and subsequent acidic workup.

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of Grignard synthesis.[2][5]

Causality and Experimental Choices:

-

Anhydrous Conditions : Grignard reagents are potent bases and will react with even trace amounts of water.[5] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (like diethyl ether) must be used to prevent quenching the reagent.

-

Initiation : The reaction between magnesium and the aryl halide can be slow to start. Adding a small crystal of iodine or gently heating can help initiate the reaction by cleaning the magnesium surface.

-

Carboxylation : Dry ice provides a solid, gaseous source of CO₂. The Grignard reagent is added to an excess of crushed dry ice to ensure complete carboxylation and to minimize side reactions, such as the formation of a ketone by-product.[4]

-

Workup : An acidic workup is required to protonate the carboxylate salt formed in the previous step, yielding the final neutral carboxylic acid, which then precipitates from the aqueous solution.[5]

Step-by-Step Methodology:

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube containing CaCl₂), a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).

-

Reagent Preparation : Place magnesium turnings in the flask. In the dropping funnel, add a solution of 4-bromobenzylbenzene dissolved in anhydrous diethyl ether.

-

Grignard Formation : Add a small portion of the 4-bromobenzylbenzene solution to the magnesium. If the reaction does not initiate (indicated by cloudiness or spontaneous boiling), add a crystal of iodine. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Carboxylation : Cool the reaction mixture to room temperature. In a separate beaker, crush an excess of dry ice. Slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.

-

Hydrolysis and Isolation : Once the dry ice has sublimed, slowly add aqueous hydrochloric acid (e.g., 6 M HCl) to the reaction mixture to protonate the carboxylate and dissolve any unreacted magnesium.

-

Purification : The resulting white precipitate of this compound can be collected by vacuum filtration. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Development

This compound's bifunctional nature makes it a strategic building block in several scientific fields.

-

Drug Discovery : The diphenylmethane scaffold is present in numerous pharmacologically active compounds. This compound provides a convenient starting point for introducing this moiety while retaining a carboxylic acid handle for further derivatization, such as amide bond formation or esterification, to explore structure-activity relationships (SAR).

-

Organic Synthesis : As a functionalized carboxylic acid, it can be used in a wide array of reactions. The carboxylic acid group can be converted to esters, amides, acid chlorides, or reduced to an alcohol, making it a versatile intermediate for synthesizing more complex target molecules.

-

Materials Science : Aromatic dicarboxylic acids or their derivatives are often used as monomers in the synthesis of polymers like polyesters and polyamides. The non-linear, flexible nature of the this compound structure can be exploited to tune the physical properties (e.g., solubility, thermal stability) of such polymers.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Identification

Based on aggregated data, this compound is classified with the following hazards:

-

H315 : Causes skin irritation (Skin Irrit. 2)[1]

-

H319 : Causes serious eye irritation (Eye Irrit. 2)[1]

-

H335 : May cause respiratory irritation (STOT SE 3)[1]

The corresponding GHS pictogram is the exclamation mark (GHS07).[6]

Recommended Handling and Storage

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] Avoid breathing dust.[6] Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong bases, with which it is incompatible.[7][8]

First Aid Measures

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 4-Benzoylbenzoic acid Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Benzoic acid Source: Wikipedia URL: [Link]

-

Title: 4-Benzoylbenzoic acid Source: ChemBK URL: [Link]

-

Title: Safety Data Sheet: Benzoic acid benzyl ester Source: Carl ROTH URL: [Link]

-

Title: 4-Acetylbenzoic acid Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]

-

Title: GRIGNARD REACTION – Synthesis of Benzoic Acid Source: University of Texas at Dallas URL: [Link]

-

Title: A Grignard Reaction Source: YouTube URL: [Link]

-

Title: Grignard Reaction: Synthesis of Benzoic Acid Source: Scribd URL: [Link]

-

Title: Synthesis of benzoic acid via the Grignard reaction Source: YouTube URL: [Link]

Sources

Synthesis of 4-Benzylbenzoic acid from toluene

An In-Depth Technical Guide for the Synthesis of 4-Benzylbenzoic Acid from Toluene

Abstract: This technical guide provides a comprehensive, two-step methodology for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The synthesis begins with the Friedel-Crafts benzylation of toluene using benzyl chloride to yield 4-benzyltoluene, followed by the selective oxidation of the methyl group to a carboxylic acid using potassium permanganate. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical process considerations to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated synthetic procedure.

Introduction and Strategic Overview

Chemical Profile of this compound

This compound is a bifunctional organic compound featuring a benzoic acid moiety and a benzyl substituent. This unique structure makes it an important intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. Its carboxylic acid group allows for a wide range of derivatization reactions, while the diphenylmethane backbone provides a core scaffold for various applications.

Significance and Applications

The structural motifs present in this compound are prevalent in medicinal chemistry. It serves as a precursor for synthesizing compounds with potential anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, it can be used to develop liquid crystals and specialty polymers due to its rigid, aromatic structure.

Chosen Synthetic Strategy

The synthesis of this compound from toluene is most efficiently achieved through a two-step process. This strategy leverages classic, well-understood organic reactions that are scalable and reliable.

-

Part I: Friedel-Crafts Benzylation: Toluene is reacted with benzyl chloride in the presence of a Lewis acid catalyst to form 4-benzyltoluene. This electrophilic aromatic substitution reaction is highly effective for creating the core carbon-carbon bond.

-

Part II: Benzylic Oxidation: The methyl group of the resulting 4-benzyltoluene is oxidized to a carboxylic acid using a powerful oxidizing agent, potassium permanganate (KMnO₄), to yield the final product.[1][2]

This approach is advantageous due to the low cost of starting materials, high regioselectivity in the first step, and the robust nature of the oxidation reaction.

Caption: Overall two-step synthetic workflow from toluene to this compound.

Part I: Friedel-Crafts Benzylation of Toluene

The first stage of the synthesis involves the alkylation of toluene with benzyl chloride. This reaction, a classic example of Friedel-Crafts alkylation, proceeds via an electrophilic aromatic substitution mechanism.[3]

Mechanistic Principles and Causality

The reaction is initiated by the activation of benzyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a benzyl carbocation electrophile.[5]

The electron-rich toluene ring then acts as a nucleophile, attacking the benzyl carbocation. The methyl group of toluene is an activating, ortho, para-directing group.[6] Due to the significant steric hindrance of the incoming benzyl group, substitution occurs preferentially at the less hindered para position, leading to 4-benzyltoluene as the major product.[6] A final deprotonation step restores the aromaticity of the ring and regenerates the catalyst.

Caption: Mechanism of the Friedel-Crafts benzylation of toluene.

Experimental Protocol: Synthesis of 4-Benzyltoluene

Safety Note: This procedure must be conducted in a well-ventilated fume hood. Benzyl chloride is a lachrymator, and aluminum chloride reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Protect the system from atmospheric moisture with drying tubes (CaCl₂) on the condenser and funnel.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 6.7 g, 0.05 mol). Add 150 mL of dry toluene to the flask and begin stirring.

-

Addition of Benzyl Chloride: Add benzyl chloride (31.6 g, 0.25 mol) to the dropping funnel. Add the benzyl chloride dropwise to the stirred toluene/AlCl₃ mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath if necessary.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Hydrogen chloride (HCl) gas will be evolved during the reaction.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate (NaHCO₃) solution, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the excess toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a mixture of ortho and para isomers. Purify by vacuum distillation to isolate the 4-benzyltoluene.

Data Presentation: Reagents for Benzylation

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |

| Toluene | 92.14 | 150 mL (solvent) | Excess | Excess |

| Benzyl Chloride | 126.58 | 31.6 g | 0.25 | 1.0 |

| Aluminum Chloride | 133.34 | 6.7 g | 0.05 | 0.2 |

Expected Yield: ~70-80% of 4-benzyltoluene after purification.

Part II: Oxidation of 4-Benzyltoluene

The second part of the synthesis converts the methyl group of 4-benzyltoluene into a carboxylic acid functional group. Potassium permanganate is an ideal reagent for this transformation, as it is a powerful oxidizing agent that selectively attacks the benzylic position.[7][8]

Mechanistic Principles and Causality

The oxidation of alkylbenzenes with hot, alkaline KMnO₄ is a robust reaction that proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[1][9] The reaction is thought to involve radical intermediates. The entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylate salt (potassium 4-benzylbenzoate in this case).[2] The permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown solid precipitate.[9]

Following the oxidation, the reaction mixture is filtered to remove the MnO₂. The clear filtrate, containing the water-soluble potassium 4-benzylbenzoate, is then acidified with a strong acid like HCl.[10][11] This protonates the carboxylate anion, forming the water-insoluble this compound, which precipitates out of the solution and can be collected by filtration.[12]

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: In a 1 L round-bottom flask, combine 4-benzyltoluene (18.2 g, 0.1 mol), 500 mL of water, and sodium hydroxide (2.0 g, 0.05 mol). Add a magnetic stirrer and fit the flask with a reflux condenser.

-

Oxidation: Heat the mixture to a gentle reflux. In a separate beaker, dissolve potassium permanganate (KMnO₄, 31.6 g, 0.2 mol) in 200 mL of warm water. Add the KMnO₄ solution in small portions through the top of the condenser to the refluxing mixture over about 1-2 hours.

-

Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂. This typically takes 2-4 hours after the final addition.

-

Quenching: After cooling the reaction mixture slightly, add a small amount of ethanol to quench any unreacted KMnO₄.

-

Filtration: While still warm, filter the mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

-

Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of this compound will form.

-

Collection: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove inorganic salts.

Data Presentation: Reagents for Oxidation

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |

| 4-Benzyltoluene | 182.28 | 18.2 g | 0.1 | 1.0 |

| Potassium Permanganate | 158.03 | 31.6 g | 0.2 | 2.0 |

| Sodium Hydroxide | 40.00 | 2.0 g | 0.05 | 0.5 |

| Concentrated HCl | 36.46 | As needed | Excess | Excess |

Expected Yield: ~60-75% of this compound.

Purification of this compound

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Transfer the crude this compound to a beaker.

-

Add a minimal amount of a suitable solvent mixture (e.g., ethanol/water or acetic acid/water) and heat until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid group (broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure and isomeric purity of the final product.

Safety and Hazard Management

-

Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

-

Benzyl Chloride: Lachrymator, corrosive, and toxic. Handle with extreme care in a fume hood.

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas.

-

Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

-

Hydrochloric Acid: Corrosive and causes severe burns.

All steps should be performed following standard laboratory safety procedures, including the use of appropriate engineering controls (fume hood) and personal protective equipment.

Conclusion

This guide outlines a reliable and well-established two-step synthesis for producing this compound from toluene. The methodology employs a Friedel-Crafts benzylation followed by a selective benzylic oxidation. By carefully controlling reaction conditions and following the detailed protocols for reaction workup and purification, researchers can obtain the desired product in good yield and high purity, suitable for further use in drug discovery and materials science applications.

References

-

PubChem. 4-Benzoylbenzoic acid | C14H10O3 | CID 69147. [Online] Available at: [Link]

-

Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Online] Available at: [Link]

-

Random Experiments Int. (2018). Synthesis of benzoic acid (Oxidation of toluene). YouTube. [Online] Available at: [Link]

-

NileRed. (2017). How to make Benzoic acid from Toluene. YouTube. [Online] Available at: [Link]

- Fragen, N. et al. (1965). Preparation of benzoic acid from toluene. Google Patents (US3631204A).

-

Arata, K., Azumi, N., & Sawamura, H. Friedel-Crafts Benzylation of Toluene with Benzyl Chloride Catalyzed by Metal Oxides. Bulletin of the Chemical Society of Japan. [Online] Available at: [Link]

- Fuchs, O. et al. (1977). Process for the purification of benzoic acid. Google Patents (US4092353A).

-

Ashenhurst, J. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Online] Available at: [Link]

-

Wheeler Scientific. (2022). Benzoic Acid From Toluene - Organic Chemistry. YouTube. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Online] Available at: [Link]

-

The Canadian Chemist. (2025). How to Make Benzoic Acid - Toluene Oxidation. YouTube. [Online] Available at: [Link]

-

Iqbal, S. et al. (2020). Friedel–Crafts benzylation of toluene catalyzed by ZnCl2/SiO2 heterogeneous catalyst to para. ResearchGate. [Online] Available at: [Link]

-

Wallace, C. (2023). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. YouTube. [Online] Available at: [Link]

-

SciPhyChem. (2014). (A Level Chem) Synthesis of benzoic acid from toluene. [Online] Available at: [Link]

-

Olah, G. A., Kobayashi, S., & Tashiro, M. (1972). Aromatic substitution. XXX. Friedel-Crafts benzylation of benzene and toluene with benzyl and substituted benzyl halides. Journal of the American Chemical Society. [Online] Available at: [Link]

-

Pisupati, S. V. et al. (2001). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. ResearchGate. [Online] Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Online] Available at: [Link]

-

Spitzer, U. A. (1972). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections. [Online] Available at: [Link]

-

European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. [Online] Available at: [https://data.epo.org/publication-server/document?i=57505233&q=pn%3DEP3148661, benzoic+acid+purification&s=0&doc=EP3148661B1.pdf]([Link], benzoic+acid+purification&s=0&doc=EP3148661B1.pdf)

- Etzbach, K. et al. Process for the purification of benzoic acid by distillation with an amine. Google Patents (US4665231A).

- Wu, H. et al. (2016). Synthetic process of 2-benzoylbenzoic acid. Google Patents (CN106045840A).

-

Padroni, G. et al. (2021). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. ChemRxiv. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Online] Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]

-

Chemistry Guru. (2018). Oxidation of Alkylbenzene. YouTube. [Online] Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. SciPhyChem: (A Level Chem) Synthesis of benzoic acid from toluene [sciphychem.blogspot.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Benzylbenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-benzylbenzoic acid, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, and potential therapeutic applications.

Core Compound Identification

Chemical Name: this compound CAS Number: 620-86-0[1] Molecular Formula: C₁₄H₁₂O₂[1] Molecular Weight: 212.24 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| XLogP3 | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common and reliable approach involves the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. This protocol outlines the synthesis starting from 4-bromobenzylbenzene.

Causality Behind Experimental Choices

The choice of a Grignard-based synthesis is predicated on its efficiency in forming aryl-carboxylic acids from the corresponding aryl halides. The use of anhydrous conditions is paramount as Grignard reagents are highly reactive towards protic solvents, such as water, which would lead to the quenching of the reagent and a significant reduction in yield. Diethyl ether is a common solvent for Grignard reactions due to its ability to solvate the magnesium complex and its relatively low boiling point, which facilitates removal after the reaction.

Detailed Step-by-Step Methodology

Materials:

-

4-Bromobenzylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 4-bromobenzylbenzene (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 4-bromobenzylbenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 4-bromobenzylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice (an excess) to the reaction mixture with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

Slowly add 10% hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.

-

Separate the layers and extract the aqueous layer with diethyl ether twice to recover any dissolved product.

-

Combine the organic layers and wash with a 5% sodium bicarbonate solution to remove any acidic impurities.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Recrystallization:

Applications in Drug Development

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound and its derivatives have emerged as promising leads in various therapeutic areas, primarily due to their ability to interact with specific biological targets.

Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

A compelling application of benzyl and benzoyl benzoic acid derivatives is in the development of novel antimicrobial agents.[5] These compounds have been shown to inhibit the crucial interaction between bacterial RNA polymerase (RNAP) and its sigma (σ) factor.[5] This interaction is essential for the initiation of transcription, a fundamental process for bacterial survival. By disrupting the formation of the RNAP holoenzyme, these inhibitors effectively halt bacterial growth.[5]

The following diagram illustrates the proposed mechanism of action:

Caption: Workflow for the purification and purity analysis of this compound.

Detailed Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol provides a representative method for determining the purity of synthesized this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm or 254 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Sample Preparation: Accurately weigh a known amount of the synthesized and purified this compound and dissolve it in the same solvent as the standard to a similar concentration.

-

Analysis: Inject the standard solution to determine the retention time of this compound. Subsequently, inject the sample solution.

-

Data Interpretation: The purity of the synthesized product is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile synthesis and the biological activity of its derivatives make it a valuable scaffold for the discovery of new therapeutic agents, particularly in the antimicrobial and enzyme inhibition fields. The protocols and information provided in this guide are intended to support researchers in their efforts to explore the full potential of this promising molecule.

References

-

Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

-

Haflong Government College. (n.d.). EXPERIMENT 1: Recrystallization of benzoic acid from hot water. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

- Ye, J., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Omega.

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

- Mix, H., Trettin, H. J., & Gülzow, M. (1968). [4-Guanidinobenzoic acid benzyl ester and 4-guanidinobenzoic acid 4'-nitrobenzyl ester: 2 new potent inhibitors of trypsin]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

- Ono, K., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry.

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

Química Organica.org. (2010). Synthesis of Local Anesthetics derived from benzoic acid. Retrieved from [Link]

-

Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136429, this compound. Retrieved from [Link].

Sources

- 1. This compound | C14H12O2 | CID 136429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Benzylbenzoic Acid: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylbenzoic acid, with the chemical formula C₁₄H₁₂O₂ and CAS number 620-86-0, is a derivative of benzoic acid featuring a benzyl group at the para position.[1] Its structural elucidation and characterization are fundamental for its application in various fields, including medicinal chemistry and materials science. This technical guide provides an overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is crucial for confirming the molecule's identity, purity, and structural integrity.[1]

Molecular Structure

The structure of this compound consists of a benzoic acid moiety and a benzyl substituent linked at the C4 position of the benzene ring. This arrangement gives rise to distinct spectroscopic features that can be readily identified.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

A comprehensive analysis using a suite of spectroscopic techniques is essential for the unambiguous identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (212.24 g/mol ).[1] Key fragmentation patterns can be predicted based on the structure. The most prominent peaks observed in the GC-MS data for this compound are:[1]

-

m/z 212: This corresponds to the molecular ion [M]⁺•.

-

m/z 167: This fragment likely results from the loss of the carboxyl group (-COOH, 45 Da) from the molecular ion.

-

m/z 165: This fragment can be attributed to the further loss of two hydrogen atoms from the m/z 167 fragment, leading to a more stabilized carbocation.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Assignment |

| 212 | Molecular Ion [C₁₄H₁₂O₂]⁺• |

| 167 | [M - COOH]⁺ |

| 165 | [M - COOH - 2H]⁺ |

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];mol [label="this compound\n[C₁₄H₁₂O₂]\nm/z = 212"]; frag1 [label="[M - COOH]⁺\nm/z = 167"]; frag2 [label="[M - COOH - 2H]⁺\nm/z = 165"];

mol -> frag1 [label="- COOH"]; frag1 -> frag2 [label="- 2H"]; }

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Note on Data Availability: As of the latest update, a complete, publicly available, and verified experimental NMR dataset for this compound is not readily accessible. The following interpretation is based on predicted chemical shifts and general principles of NMR spectroscopy for similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic, benzylic, and carboxylic acid proton regions.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm.

-

Aromatic Protons (C₆H₄ and C₆H₅): The protons on the two benzene rings will appear in the aromatic region (approximately 7.0-8.1 ppm). The protons on the benzoic acid ring will likely appear as two doublets due to the para-substitution pattern. The five protons of the benzyl group's phenyl ring will exhibit a more complex multiplet pattern.

-

Benzylic Protons (-CH₂-): A sharp singlet corresponding to the two benzylic protons is expected around 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's symmetry, some carbon signals may overlap.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear at a downfield chemical shift, typically around 167-173 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 125-145 ppm. The quaternary carbons (C1, C4, and the ipso-carbon of the benzyl group) will have distinct chemical shifts.

-

Benzylic Carbon (-CH₂-): The methylene carbon is expected to appear in the aliphatic region, around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample in contact with it absorbs specific frequencies of IR radiation.

-

Spectrum Generation: The detector measures the transmitted radiation, and a Fourier transform is applied to the signal to generate the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the carbonyl stretch of the carboxylic acid.

-

C=C Stretch (Aromatic): Several peaks of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium-intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong |

| ~3030 | C-H stretch (Aromatic) | Medium |

| ~2920 | C-H stretch (Aliphatic) | Medium |

| 1680-1710 | C=O stretch (Carboxylic acid) | Strong |

| 1450-1600 | C=C stretch (Aromatic) | Medium |

| 1210-1320 | C-O stretch (Carboxylic acid) | Medium |

Conclusion

The combination of mass spectrometry, NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. While mass spectrometry confirms the molecular weight and provides insights into fragmentation, and IR spectroscopy identifies the key functional groups, a complete and verified NMR dataset is essential for the definitive assignment of the molecular structure. Further research to obtain and publish high-resolution NMR spectra will be invaluable to the scientific community.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69147, 4-Benzoylbenzoic acid. Retrieved January 10, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136429, this compound. Retrieved January 10, 2026 from [Link].

Sources

Solubility of 4-Benzylbenzoic acid in different organic solvents

An In-depth Technical Guide to the Solubility of 4-Benzylbenzoic Acid in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for this compound is limited. This guide provides a comprehensive framework based on fundamental physicochemical principles, analysis of its molecular structure, and established experimental methodologies for solubility determination. Data from structurally related compounds is used for illustrative purposes where noted.

Executive Summary

The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in chemical synthesis, formulation, and biological systems. This compound (C₁₄H₁₂O₂), an important building block in medicinal chemistry, possesses a molecular structure that presents a unique and illustrative solubility profile. This technical guide offers an in-depth analysis of the theoretical and practical aspects of its solubility in various organic solvents. We explore the underlying intermolecular forces, provide a predictive assessment of its behavior in different solvent classes, and detail a robust experimental protocol for its quantitative determination. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists working with this compound and related compounds.

Introduction to this compound

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a benzyl group at the para position. Its structure combines a polar, hydrophilic carboxylic acid functional group with a large, nonpolar, hydrophobic backbone. This amphiphilic nature is the primary determinant of its solubility characteristics. Understanding its solubility is paramount for a range of applications, from selecting appropriate solvents for organic synthesis and purification to designing effective delivery systems in drug development.[1]

Physicochemical Properties

-

IUPAC Name: 4-(phenylmethyl)benzoic acid[2]

-

CAS Number: 620-86-0[2]

-

Molecular Formula: C₁₄H₁₂O₂[3]

-

Molecular Weight: 212.24 g/mol [3]

-

Structure: A polar carboxyl group (-COOH) attached to a large nonpolar moiety composed of two phenyl rings linked by a methylene bridge.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level.[4] The overall Gibbs free energy of the solution process must be negative for dissolution to occur. This is dependent on the enthalpy change (energy required to break solute-solute and solvent-solvent interactions versus energy gained from forming solute-solvent interactions) and the entropy change.

For this compound, the key interactions are:

-

Solute-Solute Interactions: Strong hydrogen bonding between the carboxylic acid groups leads to the formation of stable dimers. Significant van der Waals forces also exist between the large aromatic structures. A considerable amount of energy is required to overcome these interactions.

-

Solute-Solvent Interactions: The nature of these interactions depends entirely on the solvent.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent can act as both a hydrogen bond donor and acceptor, effectively interacting with the carboxylic acid group of this compound.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxyl group. Dipole-dipole interactions are also significant.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar benzyl and phenyl moieties of the solute can interact favorably with the solvent via van der Waals forces.

-

The following diagram illustrates the primary intermolecular forces at play between this compound and different classes of solvents.

Caption: Intermolecular interactions governing solubility.

Predicted Solubility Profile of this compound

Based on its structure and the theoretical principles outlined above, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in experimental settings.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent can form strong hydrogen bonds with the carboxylic acid group, while also engaging in van der Waals interactions with the nonpolar structure. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents are effective hydrogen bond acceptors and have strong dipoles to solvate the carboxylic acid group. The related compound 4-benzoylbenzoic acid shows good solubility in DMSO (~10 mg/mL) and DMF (~30 mg/mL).[5] |

| Nonpolar | Toluene, Hexane | Low to Moderate | The large nonpolar portion of the molecule interacts well with these solvents via van der Waals forces, but the highly polar carboxylic acid dimer is difficult to disrupt without specific polar interactions. |

| Aqueous | Water | Very Low | The large, hydrophobic benzylphenyl structure dominates, disrupting the hydrogen-bonding network of water, which cannot be sufficiently compensated by the hydration of the single carboxyl group. |

Experimental Determination of Solubility

The definitive solubility of this compound must be determined empirically. The equilibrium shake-flask method is the gold standard for this purpose. It is a robust and self-validating protocol that ensures the solution has reached saturation.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of a different organic solvent. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Place the vials in a shaking incubator or on a stirring plate at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent the transfer of any solid particles.

-

Quantification (Gravimetric Method):

-

Dispense the filtered aliquot into a pre-weighed vial.

-

Record the total weight to determine the weight of the solution.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation: The solubility is calculated and typically expressed in units of mg/mL or g/100 g of solvent.

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

Applications and Significance

A thorough understanding of this compound's solubility is critical for its practical application in research and development:

-

Chemical Synthesis: Selection of an appropriate solvent is crucial for reaction efficiency, controlling reaction rates, and facilitating product isolation and purification through crystallization.

-

Drug Development: Solubility is a key determinant of a compound's bioavailability. For formulation scientists, knowing the solubility in various excipients and solvent systems is essential for developing oral, topical, or parenteral dosage forms.

-

Material Science: This molecule can serve as a precursor or building block for polymers and other advanced materials. Control over its solubility is necessary for processing and fabrication.

Conclusion

While quantitative solubility data for this compound is not widely published, a robust predictive framework can be established based on its distinct molecular structure. It is expected to be highly soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents such as DMSO and DMF, and have limited solubility in nonpolar and aqueous media. For any application requiring precise concentration control, the empirical determination of its solubility via a validated method like the shake-flask protocol is indispensable. This guide provides both the theoretical foundation and the practical methodology for scientists to confidently work with and characterize the solubility of this compound.

References

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(phenylmethyl)- (CAS 620-86-0). Cheméo. [Link]

-

ChemBK. (n.d.). Benzoic acid phenylmethyl ester. ChemBK. [Link]

-

ResearchGate. (2014). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. ResearchGate. [Link]

-

NIST. (n.d.). Benzoic acid, 4-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2015). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzoylbenzoic acid. PubChem Compound Database. [Link]

-

ResearchGate. (2012). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]

-

Su, C. C., et al. (2019). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Medicinal Chemistry Letters, 10(9), 1293–1298. [Link]

Sources

The Emerging Therapeutic Potential of 4-Benzylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course in a Novel Chemical Space

To the researchers, chemists, and pharmacologists dedicated to pioneering new therapeutics, this document serves as a technical guide into the burgeoning field of 4-benzylbenzoic acid derivatives. While the broader class of benzoic acid analogs has been a cornerstone of medicinal chemistry for decades, the specific potential of the this compound scaffold remains a relatively underexplored frontier.[1][2] This guide is structured to provide not just a summary of existing knowledge, but to build a predictive framework based on robust data from closely related chemical series. We will delve into the known biological activities, hypothesize potential mechanisms, and provide actionable experimental protocols to empower your research and development endeavors. Our approach is to synthesize fragmented data into a cohesive narrative, highlighting the therapeutic promise of this unique chemical entity.

The this compound Scaffold: A Structural Overview

The this compound molecule is characterized by a benzoic acid core substituted with a benzyl group at the para-position. This structure is of particular interest for several reasons:

-

Lipophilicity and Aromatic Interactions: The benzyl group introduces a significant lipophilic character and a second aromatic ring, which can facilitate membrane permeability and engage in π-π stacking or hydrophobic interactions within target protein binding pockets.

-

Structural Flexibility: The methylene bridge between the two phenyl rings provides rotational freedom, allowing the molecule to adopt various conformations to fit different biological targets.

-

Metabolic Stability: The core structure is relatively stable, offering a solid foundation for derivatization to fine-tune pharmacokinetic and pharmacodynamic properties.[3]

Key Biological Activities and Therapeutic Potential

While direct, comprehensive studies on a wide range of this compound derivatives are emerging, strong evidence from analogous compounds points towards significant potential in several key therapeutic areas.

Antimicrobial Activity

Recent studies have identified benzyl and benzoyl benzoic acid derivatives as promising antimicrobial agents.[3] The primary mechanism of action for a series of these compounds was identified as the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the σ factor, a critical step in bacterial transcription initiation.[3]

Key Findings:

-

A series of benzyl and benzoyl benzoic acid derivatives demonstrated significant activity against Staphylococcus aureus and Streptococcus pneumoniae.[3]

-

One representative compound exhibited a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against Staphylococcus epidermidis, comparable to vancomycin.[3]

-

Structure-activity relationship (SAR) studies indicated that electron-withdrawing substituents on the benzoic acid ring enhanced antimicrobial activity.[3]

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzyl/Benzoyl Benzoic Acid Derivatives | S. epidermidis | 0.5 | [3] |

| Benzyl/Benzoyl Benzoic Acid Derivatives | S. pneumoniae | 8 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus ATCC 6538 | 125 | [4] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | B. subtilis ATCC 6683 | 125 | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for antimicrobial screening of novel compounds.

Anti-inflammatory Activity

The benzoic acid scaffold is a well-established pharmacophore in anti-inflammatory drug discovery.[5][6] While direct evidence for this compound is limited, a patent for structurally similar 4-benzyloxy-benzoic acid amide derivatives highlights their potential as modulators of inflammatory pathways.[7] These compounds are proposed for the treatment of inflammatory disorders such as asthma and rheumatoid arthritis.[7] Additionally, other benzoic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting enzymes like soluble epoxide hydrolase (sEH), which is involved in the degradation of anti-inflammatory eicosanoids.[8]

Table 2: Anti-inflammatory Activity of Related Benzoic Acid Derivatives

| Compound Class | Target/Model | Activity | Reference |

| 4-Benzamidobenzoic Acid Hydrazide Derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition up to 72% | [8] |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | Edema inhibition of 48.9–63.1% | [9] |

| Benzo-lipoxin A4 Analogs | Murine Peritonitis | Reduction of PMN infiltration | [10][11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Caption: Potential anti-inflammatory mechanisms of benzoic acid derivatives.

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds with demonstrated anticancer activity.[1][2][12] The mechanisms of action are diverse and include the inhibition of protein kinases, histone deacetylases (HDACs), and dihydrofolate reductase.[1][13] While specific studies on this compound derivatives are sparse, the structural similarity to known anticancer agents suggests this is a promising area for investigation. For instance, quinazolinone derivatives incorporating a benzoic acid moiety have shown moderate to good anti-breast cancer activity.[14]

Table 3: Anticancer Activity of Related Benzoic Acid Derivatives

| Compound Class | Cell Line | IC50 | Mechanism | Reference |

| Quinazolinone-benzoic acid hybrids | MCF-7 (Breast Cancer) | Moderate to good activity | Not specified | [14] |

| Imidazolyl benzoic acid derivatives | HeLa (Cervical Cancer) | 10 µM | Not specified | [1][15] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | MCF-7 (Breast Cancer) | 1.4 µg/ml | G2/M cell cycle arrest | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Synthesis and Derivatization Strategies

The synthesis of this compound derivatives can be approached through various standard organic chemistry reactions. A common strategy involves the coupling of a substituted benzyl halide with a 4-halobenzoic acid derivative via Suzuki or other cross-coupling reactions. The carboxylic acid moiety can then be readily converted to esters, amides, or other functional groups to explore the structure-activity relationship.

General Synthetic Scheme:

Caption: Synthetic pathways to this compound and its derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data for benzoic acid derivatives, several SAR trends can be inferred, providing a roadmap for the rational design of novel this compound compounds:

-

Substituents on the Benzoic Acid Ring: The electronic nature of substituents on the benzoic acid ring can significantly impact activity. Electron-withdrawing groups have been shown to enhance antimicrobial activity.[3]

-

Substituents on the Benzyl Ring: Modification of the benzyl ring offers a wide range of possibilities to modulate lipophilicity, steric bulk, and hydrogen bonding potential to optimize target engagement and pharmacokinetic properties.

-

The Carboxylic Acid Moiety: The carboxylic acid is often a key pharmacophoric feature, engaging in hydrogen bonding with target proteins. However, its conversion to esters or amides can improve cell permeability and metabolic stability.

Future research should focus on:

-

Systematic Synthesis: The synthesis of a focused library of this compound derivatives with diverse substituents on both aromatic rings.

-

Broad Biological Screening: Comprehensive screening of these compounds against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by the most active compounds.

-

In Vivo Evaluation: Progression of lead compounds into preclinical animal models to assess their efficacy and safety profiles.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. By leveraging the extensive knowledge base of benzoic acid derivatives and the specific insights from structurally related compounds, there is a clear and rational path forward for the discovery and development of novel therapeutics based on this core structure. The potential for developing new antimicrobial, anti-inflammatory, and anticancer agents is significant, and this guide provides the foundational knowledge and experimental framework to embark on this exciting avenue of research.

References

-

Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (URL: [Link])

-

Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (URL: [Link])

- Substituted 4-benzyloxy-benzoic acid amide deriv

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (URL: [Link])

- Benzoic acid and benzoic acid ester derivatives having anti-inflamm

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL: [Link])

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (URL: [Link])

-

Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (URL: [Link])

-

Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (URL: [Link])

-

Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (URL: [Link])

-

Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (URL: [Link])

-

An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (URL: [Link])

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (URL: [Link])

-

Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. (URL: [Link])

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (URL: [Link])

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. (URL: )

-

3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. (URL: [Link])

-

[4-Guanidinobenzoic acid benzyl ester and 4-guanidinobenzoic acid 4'-nitrobenzyl ester: 2 new potent inhibitors of trypsin]. (URL: [Link])

- Benzoic acid deriv

- Benzoic acid derivatives, methods and uses thereof. (URL: )

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (URL: [Link])

-

Anti-inflammatory and pro-resolving properties of benzo-lipoxin A(4) analogs. (URL: [Link])

-

Antimicrobial activity of phenol and benzoic acid derivatives. (URL: [Link])

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (URL: [Link])

-

Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. (URL: [Link])

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (URL: [Link])

-

Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs. (URL: [Link])

Sources

- 1. preprints.org [preprints.org]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives - Google Patents [patents.google.com]

- 8. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A(4) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diphenylmethane-4-Carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract